molecular formula C18H19N3O5 B078103 Morpholino-beta-thalidomide CAS No. 10329-96-1

Morpholino-beta-thalidomide

Cat. No. B078103
CAS RN: 10329-96-1
M. Wt: 357.4 g/mol
InChI Key: FDOBAWPDCWCNRJ-UHFFFAOYSA-N
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Description

Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects. Morpholino-beta-thalidomide has a similar chemical structure to thalidomide but does not have the same harmful effects.

Mechanism Of Action

The exact mechanism of action of morpholino-beta-thalidomide is not fully understood. However, it is believed to work by modulating the activity of certain proteins and signaling pathways in cells. It has been shown to inhibit the activity of TNF-alpha, a cytokine that is involved in inflammation. It has also been shown to inhibit the activity of angiogenic factors, which are involved in the growth of blood vessels.

Biochemical And Physiological Effects

Morpholino-beta-thalidomide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using morpholino-beta-thalidomide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain proteins and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using morpholino-beta-thalidomide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research on morpholino-beta-thalidomide. One area of research is the development of new derivatives of morpholino-beta-thalidomide that have improved properties, such as increased potency or selectivity. Another area of research is the application of morpholino-beta-thalidomide in new areas of research, such as regenerative medicine or infectious disease. Finally, there is a need for more research on the mechanism of action of morpholino-beta-thalidomide, which could lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It has anti-inflammatory, anti-angiogenic, and anti-tumor properties, and has been used in a variety of research applications. While there are some limitations to its use, there are many potential future directions for research on morpholino-beta-thalidomide. Overall, it is a valuable tool for studying biological processes and has the potential to lead to new therapeutic applications in the future.

Synthesis Methods

Morpholino-beta-thalidomide is synthesized by reacting thalidomide with morpholine in the presence of a base. The reaction results in the replacement of one of the hydrogen atoms on the phthalimide ring of thalidomide with a morpholine group. The resulting molecule has a morpholine group attached to the phthalimide ring, which gives it a different chemical and biological activity than thalidomide.

Scientific Research Applications

Morpholino-beta-thalidomide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been used as a tool to study the role of certain proteins and signaling pathways in various biological processes.

properties

CAS RN

10329-96-1

Product Name

Morpholino-beta-thalidomide

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2

InChI Key

FDOBAWPDCWCNRJ-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O

Other CAS RN

10329-96-1

synonyms

1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione
CG 603
CG-603

Origin of Product

United States

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